molecular formula C12H10ClN3O3 B15157063 2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid

2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid

Cat. No.: B15157063
M. Wt: 279.68 g/mol
InChI Key: RWSYZEMFRKKORX-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a pyrazole ring, which is further linked to a formamido group and an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde under acidic or basic conditions to form the pyrazole ring.

    Formylation: The pyrazole derivative is then subjected to formylation using formic acid or formic anhydride to introduce the formamido group.

    Acetylation: Finally, the formamido-pyrazole derivative is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid
  • 2-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]formamido}acetic acid
  • 2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]formamido}acetic acid

Uniqueness

2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]amino]acetic acid

InChI

InChI=1S/C12H10ClN3O3/c13-8-3-1-7(2-4-8)9-5-10(16-15-9)12(19)14-6-11(17)18/h1-5H,6H2,(H,14,19)(H,15,16)(H,17,18)

InChI Key

RWSYZEMFRKKORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NCC(=O)O)Cl

Origin of Product

United States

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